molecular formula C9H10N2O2S B13544739 Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- CAS No. 61984-79-0

Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-

Cat. No.: B13544739
CAS No.: 61984-79-0
M. Wt: 210.26 g/mol
InChI Key: TVSHIDSZHZKDIR-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[2,1-b]thiazole family, known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound features a fused imidazole and thiazole ring system, which contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones, followed by cyclization to form the imidazo[2,1-b]thiazole core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl- stands out due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may offer distinct advantages in terms of potency and selectivity for certain biological targets .

Properties

CAS No.

61984-79-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid

InChI

InChI=1S/C9H10N2O2S/c1-5-6(2)14-9-10-7(3-8(12)13)4-11(5)9/h4H,3H2,1-2H3,(H,12,13)

InChI Key

TVSHIDSZHZKDIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)CC(=O)O)C

Origin of Product

United States

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